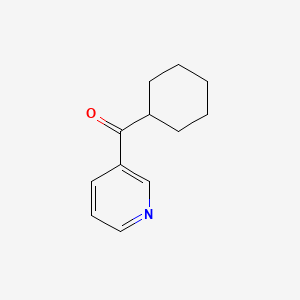
N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells. By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus. Additionally, it demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine involves the protection of the hydroxyl groups and the benzoylation of the amino group. The key steps include:
- Protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.
- Benzoylation of the N4-amino group.
- Deprotection of the 3’-hydroxyl group.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using automated synthesizers and high-purity reagents to ensure consistency and yield. The reaction conditions are optimized for temperature, pH, and solvent systems to maximize the efficiency of each step .
Types of Reactions:
Oxidation: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and DMT-protected sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered hydroxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing benzoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original benzoyl or DMT groups.
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is widely used in scientific research due to its ability to inhibit DNA replication and cell division. Its applications include:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting herpes simplex virus, varicella-zoster virus, and various cancer types.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Wirkmechanismus
N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets the DNA polymerase enzyme, preventing the elongation of the DNA strand .
Vergleich Mit ähnlichen Verbindungen
- N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
Comparison: N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA replication and induce apoptosis in cancer cells. Compared to similar compounds, it has a higher specificity and efficacy in targeting viral infections and cancer cells .
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDHTFLSLDJPV-GTXBZULCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543839 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86234-45-9 |
Source


|
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)


![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)









